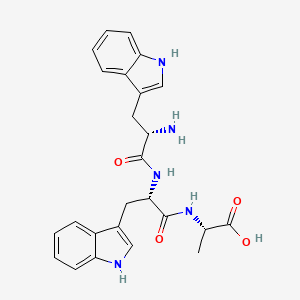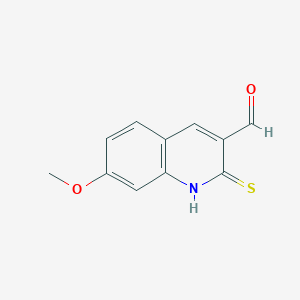![molecular formula C17H10F3N3O B12901683 10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one CAS No. 88959-12-0](/img/structure/B12901683.png)
10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines. This compound is characterized by the presence of an imidazo[2,1-b]quinazoline core structure, which is substituted with a trifluoromethyl group at the 3-position of the phenyl ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminobenzamide with 3-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst, such as acetic acid, followed by cyclization under reflux conditions. The reaction is usually carried out in a polar solvent, such as ethanol or methanol, to facilitate the formation of the imidazoquinazoline ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazoquinazoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions include various substituted imidazoquinazoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems and functional materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: The compound exhibits potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and fluorescent dyes.
Wirkmechanismus
The mechanism of action of 10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. Upon binding to its target, the compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyrazines: These compounds share a similar imidazo core structure but differ in the position and nature of the substituents.
Benzo[4,5]imidazo[1,2-a]pyridines: These compounds have a benzo-fused imidazo core and exhibit similar biological activities.
Imidazo[1,5-a]pyridines: These derivatives are known for their versatility and are used in various applications, including medicinal chemistry and materials science.
Uniqueness
10-(3-(Trifluoromethyl)phenyl)imidazo[2,1-b]quinazolin-5(10H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This modification enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug development and other scientific research applications.
Eigenschaften
CAS-Nummer |
88959-12-0 |
|---|---|
Molekularformel |
C17H10F3N3O |
Molekulargewicht |
329.28 g/mol |
IUPAC-Name |
10-[3-(trifluoromethyl)phenyl]imidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C17H10F3N3O/c18-17(19,20)11-4-3-5-12(10-11)23-14-7-2-1-6-13(14)15(24)22-9-8-21-16(22)23/h1-10H |
InChI-Schlüssel |
RWDBEAXGBZVEIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N3C=CN=C3N2C4=CC=CC(=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]ethan-1-ol](/img/structure/B12901603.png)
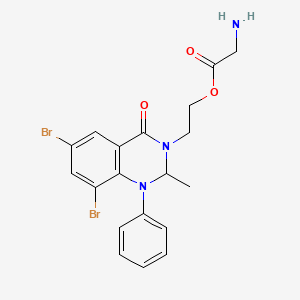

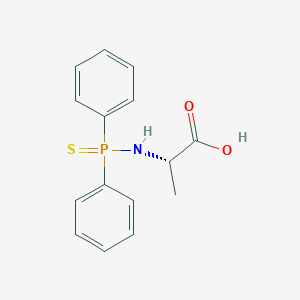

![3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline](/img/structure/B12901630.png)
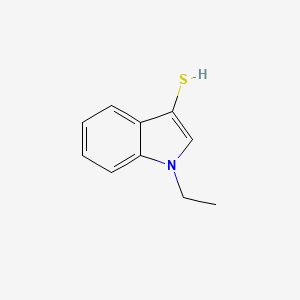
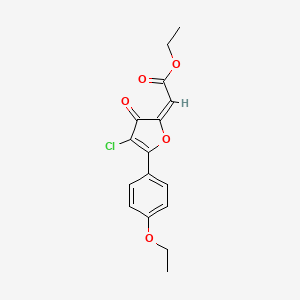
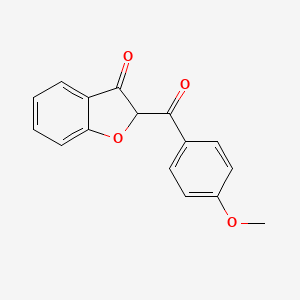
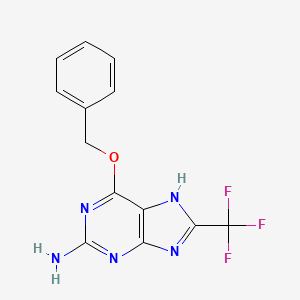
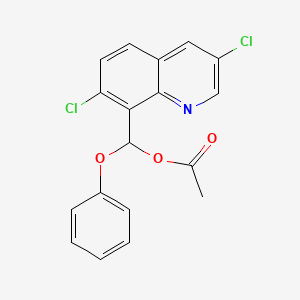
![1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one](/img/structure/B12901651.png)
